molecular formula C7H12N+ B1228666 Cyclohexyl isocyanide(1+)

Cyclohexyl isocyanide(1+)

Cat. No. B1228666
M. Wt: 110.18 g/mol
InChI Key: CUAGXVQIGHFUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl isocyanide(1+) is an organic cation that is the conjugate acid of cyclohexyl isocyanide, arising from protonation of the negatively charged methylidyne carbon;  major species at pH 7.3. It is a conjugate acid of a cyclohexyl isocyanide.

Scientific Research Applications

Tumor Imaging

Cyclohexyl isocyanide is utilized in the synthesis of novel complexes for tumor imaging in nuclear medicine. (Yu et al., 2014). Similarly, it plays a role in the development of multimodal complexes for nuclear medicine applications. (Triantis et al., 2014).

Chemical Synthesis

Cyclohexyl isocyanide is involved in various chemical syntheses:

  • It's used in the synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives via reactions with aldehydes and 1,3-dicarbonyl compounds. (Fan et al., 2007).
  • It aids in the synthesis of methyl 2-cyano-3-(aryl)-cyclohexylcarbamoyl-(aryl)-acrylate through a multicomponent reaction. (Anary‐Abbasinejad et al., 2010).
  • Cyclohexyl isocyanide is crucial in isocyanide-based [4+1] cycloaddition reactions for synthesizing diverse heterocyclic scaffolds. (Kaur et al., 2016).

Novel Compound Synthesis

  • It facilitates the formation of novel γ-spiroiminolactones in combination with dialkyl acetylenedicarboxylates. (Azizian et al., 2003).
  • It's used in synthesizing new classes of cyclic dipeptidyl ureas. (Sañudo et al., 2006).

Photodissociation Studies

The photodissociation dynamics of cyclohexyl cyanide and cyclohexyl isocyanide have been studied, providing insights into the energy partitioning among products. (Kang et al., 2004).

properties

Product Name

Cyclohexyl isocyanide(1+)

Molecular Formula

C7H12N+

Molecular Weight

110.18 g/mol

IUPAC Name

cyclohexyl(methylidyne)azanium

InChI

InChI=1S/C7H12N/c1-8-7-5-3-2-4-6-7/h1,7H,2-6H2/q+1

InChI Key

CUAGXVQIGHFUSI-UHFFFAOYSA-N

SMILES

C#[N+]C1CCCCC1

Canonical SMILES

C#[N+]C1CCCCC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyl isocyanide(1+)
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Cyclohexyl isocyanide(1+)

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